molecular formula C9H12O5 B13349115 Dimethyl 2H-pyran-4,4(3H)-dicarboxylate

Dimethyl 2H-pyran-4,4(3H)-dicarboxylate

Cat. No.: B13349115
M. Wt: 200.19 g/mol
InChI Key: RZXOAXFDXPFWGJ-UHFFFAOYSA-N
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Description

Dimethyl 2H-pyran-4,4(3H)-dicarboxylate is an organic compound with the molecular formula C9H10O5. It belongs to the class of pyran derivatives, which are known for their versatile chemical properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2H-pyran-4,4(3H)-dicarboxylate typically involves the esterification of 2H-pyran-4,4(3H)-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2H-pyran-4,4(3H)-dicarboxylic acid+2CH3OHH+Dimethyl 2H-pyran-4,4(3H)-dicarboxylate+H2O\text{2H-pyran-4,4(3H)-dicarboxylic acid} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O} 2H-pyran-4,4(3H)-dicarboxylic acid+2CH3​OHH+​Dimethyl 2H-pyran-4,4(3H)-dicarboxylate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2H-pyran-4,4(3H)-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 2H-pyran-4,4(3H)-dicarboxylic acid.

    Reduction: Dimethyl 2H-pyran-4,4(3H)-diol.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2H-pyran-4,4(3H)-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2H-pyran-4,4(3H)-dicarboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Dihydro-2H-pyran-4,4(3H)-dicarbonitrile
  • Tetrahydro-4H-pyran-4,4-dicarbonitrile
  • Oxane-4,4-dicarbonitrile

Uniqueness

Dimethyl 2H-pyran-4,4(3H)-dicarboxylate is unique due to its specific ester functional groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications, distinguishing it from other similar pyran derivatives.

Properties

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

dimethyl 2,3-dihydropyran-4,4-dicarboxylate

InChI

InChI=1S/C9H12O5/c1-12-7(10)9(8(11)13-2)3-5-14-6-4-9/h3,5H,4,6H2,1-2H3

InChI Key

RZXOAXFDXPFWGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCOC=C1)C(=O)OC

Origin of Product

United States

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